3-cyclopropanecarbonyl-3H-1,2lambda6,3-benzoxathiazole-2,2-dione
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Overview
Description
3-cyclopropanecarbonyl-3H-1,2lambda6,3-benzoxathiazole-2,2-dione is a complex organic compound featuring a benzoxathiazole core with a cyclopropanecarbonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropanecarbonyl-3H-1,2lambda6,3-benzoxathiazole-2,2-dione typically involves the following steps:
Formation of the Benzoxathiazole Core: This can be achieved through the cyclization of o-aminothiophenol with carbonyl compounds under acidic conditions.
Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group can be introduced via acylation reactions using cyclopropanecarbonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxathiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-cyclopropanecarbonyl-3H-1,2lambda6,3-benzoxathiazole-2,2-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its benzoxathiazole core is known to exhibit various biological activities, including antimicrobial and anticancer properties. Researchers are exploring its derivatives for use in drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of 3-cyclopropanecarbonyl-3H-1,2lambda6,3-benzoxathiazole-2,2-dione involves its interaction with molecular targets such as enzymes or receptors. The benzoxathiazole core can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The cyclopropanecarbonyl group may enhance binding affinity or specificity through hydrophobic interactions or steric effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxathiazole: The parent compound without the cyclopropanecarbonyl group.
Phthalimides: Compounds with a similar core structure but different substituents.
Isoindole-1,3-diones: Compounds with a related core structure used in various applications.
Uniqueness
3-cyclopropanecarbonyl-3H-1,2lambda6,3-benzoxathiazole-2,2-dione is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for further research and development.
Properties
CAS No. |
2408965-68-2 |
---|---|
Molecular Formula |
C10H9NO4S |
Molecular Weight |
239.2 |
Purity |
95 |
Origin of Product |
United States |
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